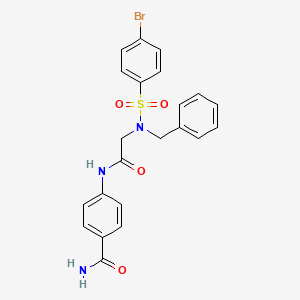
2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide, also known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBP belongs to the class of sulfonamide compounds that are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide is not fully understood. However, studies have suggested that 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has been found to have several biochemical and physiological effects that contribute to its therapeutic potential. 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase, which is involved in tumor growth and metastasis. 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has several advantages for lab experiments. 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide is readily synthesized using simple reaction conditions, and the purity and yield of the product can be optimized using column chromatography. Moreover, 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide exhibits potent activity against cancer, inflammation, and neurological disorders, making it an attractive compound for drug development. However, 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide also has some limitations for lab experiments. 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has a low solubility in aqueous solutions, which can limit its bioavailability. Moreover, 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has not been extensively studied for its pharmacokinetic and toxicological properties, which are essential for drug development.
Orientations Futures
Several future directions can be explored for the development of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide as a therapeutic agent. Firstly, further studies are required to elucidate the precise mechanism of action of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide. Secondly, the pharmacokinetic and toxicological properties of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide need to be studied to determine its safety and efficacy in vivo. Thirdly, the development of novel formulations and delivery systems can improve the bioavailability of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide. Fourthly, the combination of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide with other therapeutic agents can enhance its efficacy and reduce toxicity. Finally, the development of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide derivatives with improved pharmacological properties can lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide, or 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide, is a promising compound that exhibits potent therapeutic activity against cancer, inflammation, and neurological disorders. 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide is readily synthesized using simple reaction conditions and has several advantages for lab experiments. However, 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide also has some limitations that need to be addressed for its development as a therapeutic agent. Further studies are required to elucidate the precise mechanism of action of 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide, and its pharmacokinetic and toxicological properties need to be studied to determine its safety and efficacy in vivo. The development of novel formulations and delivery systems, combination therapy, and 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide derivatives can lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide is synthesized by reacting N-benzyl-4-bromobenzenesulfonamide and N-pentylacetamide in the presence of a suitable base. The reaction proceeds through an amide bond formation, and the product is obtained by purification using column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, 2-(N-benzyl4-bromobenzenesulfonamido)-N-pentylacetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-[[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4S/c23-18-8-12-20(13-9-18)31(29,30)26(14-16-4-2-1-3-5-16)15-21(27)25-19-10-6-17(7-11-19)22(24)28/h1-13H,14-15H2,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDLKMCOVHRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

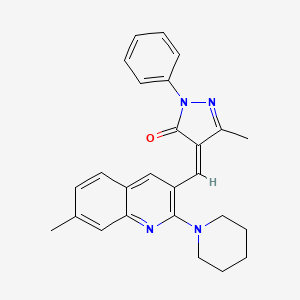
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)
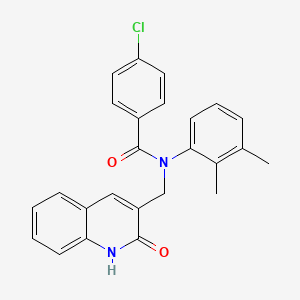
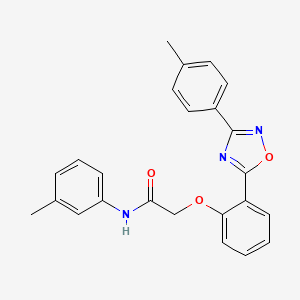
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
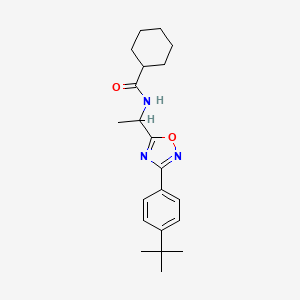
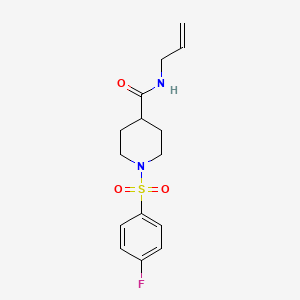
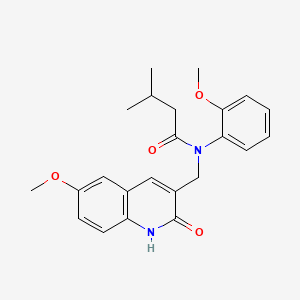
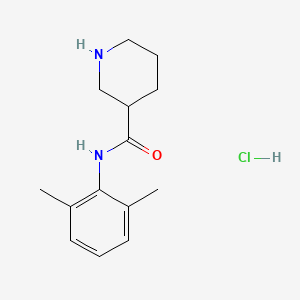
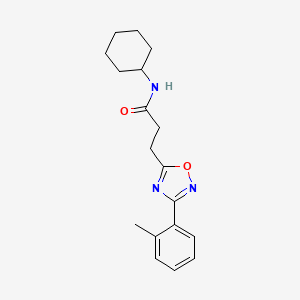
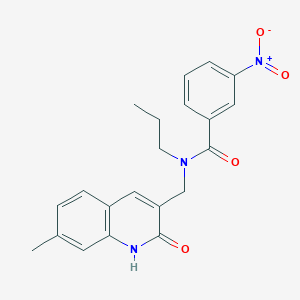
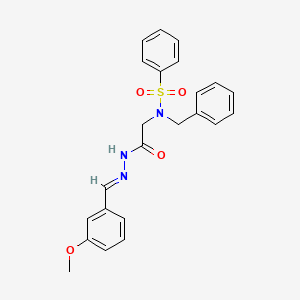
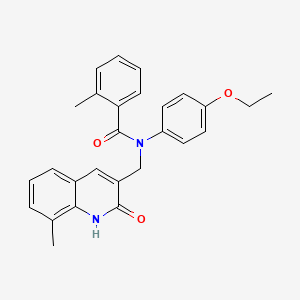
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7685967.png)